N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[(4-propan-2-yloxybenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15(2)32-20-13-7-16(8-14-20)22(30)24-18-9-11-19(12-10-18)29-27-21(26-28-29)23(31)25-17-5-3-4-6-17/h7-15,17H,3-6H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRICHRQZYFFXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This article explores the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure
The compound can be represented structurally as follows:
This compound acts primarily as a Bruton's tyrosine kinase (Btk) inhibitor. Btk is crucial in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to reduced proliferation of malignant B cells, making it a target for cancer therapies.
In vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Btk, with IC50 values indicating potent efficacy. The inhibition of Btk leads to downstream effects on cell signaling pathways, which are critical in the proliferation and survival of B cells.
In vivo Studies
Animal models have shown promising results when treated with this compound. These studies often report reduced tumor growth rates and improved survival outcomes in models of B-cell malignancies.
Data Summary
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A phase I trial evaluated the safety and efficacy of this compound in patients with chronic lymphocytic leukemia (CLL). Results indicated a significant reduction in lymphocyte counts and minor adverse effects.
- Case Study 2 : A combination therapy study assessed the impact of this compound alongside conventional chemotherapeutics. The study found enhanced efficacy, with patients showing improved response rates compared to those receiving chemotherapy alone.
Comparison with Similar Compounds
Structural and Electronic Effects
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which may influence receptor binding .
- Amide Nitrogen Substituents : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility. In contrast, the trifluoroethyl group in introduces polarity and metabolic resistance due to fluorine atoms .
Research Findings and Analytical Methods
- Spectroscopic Characterization : IR and NMR data (e.g., absence of C=O bands at ~1663 cm⁻¹ in triazole derivatives ) are critical for confirming structural integrity in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
